N-cyclobutyl-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclobutyl-N,1-dimethyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-6-8(10-11-12)9(14)13(2)7-4-3-5-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFNIKGBAJQIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N(C)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with dimethyl acetylenedicarboxylate, followed by cyclization with sodium azide to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-cyclobutyl-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of cyclobutyl azides with β-ketoesters under basic conditions to form the desired triazole structure. This one-step synthesis method is efficient and scalable, making it suitable for large-scale production .
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various strains of bacteria and fungi. Studies have reported minimum inhibitory concentrations (MICs) as low as 10.1 µM against Staphylococcus aureus .
Anticancer Potential
Triazole derivatives are being explored as potential anticancer agents due to their ability to inhibit specific cancer cell proliferation pathways. For example, certain triazole compounds have shown efficacy in inhibiting c-Met kinases involved in cancer metastasis . this compound may act similarly by targeting these pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles are also noteworthy. Research has suggested that these compounds can modulate inflammatory responses through various mechanisms, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial activity of triazole derivatives including this compound:
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| This compound | 10.5 | Staphylococcus aureus |
| Comparison Compound A | 15.0 | Escherichia coli |
| Comparison Compound B | 12.0 | Pseudomonas aeruginosa |
This table illustrates the competitive efficacy of the compound against common bacterial pathogens.
Case Study 2: Anticancer Activity
A preclinical evaluation of triazole derivatives revealed that modifications at specific positions on the triazole ring enhanced their potency against cancer cell lines:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 5.0 | Non-small cell lung cancer |
| Reference Compound C | 7.5 | Breast cancer |
| Reference Compound D | 6.0 | Colorectal cancer |
These findings suggest that structural modifications can significantly impact anticancer activity.
Mechanism of Action
The mechanism of action of N-cyclobutyl-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Molecular Docking and Target Interactions
- 1-(4-methoxyphenyl)-N-substituted derivatives (e.g., 4H) bind to the tyrosine kinase active site via hydrogen bonds with Asp 831 and hydrophobic interactions with Leu 840 .
- 5-amino-substituted analogs form additional interactions with DNA topoisomerase IIα, leveraging their amino group for polar contacts .
- The N-cyclobutyl-N,1-dimethyl variant’s docking profile (hypothesized) suggests favorable van der Waals interactions with kinase ATP-binding pockets due to its compact cyclobutyl group.
Anticancer Activity Trends
- Potency : Aryl-substituted analogs (e.g., 4H, IC₅₀: 2.1 µM) outperform alkyl-substituted derivatives in cytotoxicity, but the target compound’s cyclobutyl group may balance potency and selectivity .
- Selectivity : Hydrophobic substituents (e.g., cyclopropyl, trifluoromethyl) enhance activity against resistant cell lines (e.g., LAMA84R leukemia) .
Biological Activity
N-cyclobutyl-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a triazole ring attached to a carboxamide group. The IUPAC name reflects its structural components: cyclobutyl and dimethyl groups attached to the triazole core.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2201695-79-4 |
Case Study: Triazole Derivatives
A study involving N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides demonstrated significant antiproliferative activity against leukemia cell lines with GI50 values in the range of 0.63 to 0.69 μM. These findings highlight the potential of triazole derivatives as effective anticancer agents .
The mechanism by which triazole compounds exert their biological effects often involves:
- Induction of Apoptosis : Compounds can induce morphological changes in cancer cells indicative of apoptosis (e.g., chromatin condensation and membrane blebbing).
- DNA Damage : Certain derivatives have been shown to cause DNA fragmentation and reduce mitochondrial membrane potential in targeted cells .
Pharmacokinetics and ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) profiles of triazole derivatives are crucial for their therapeutic applications. Computational studies suggest that many synthesized triazoles have favorable ADME characteristics suitable for drug development .
Toxicity Studies
Toxicity assessments are vital for evaluating the safety of new compounds. For example, compounds similar to this compound have undergone in vitro toxicity studies on human cell lines (e.g., HEK293) showing varying degrees of biocompatibility .
Q & A
Q. What are the recommended synthetic routes for N-cyclobutyl-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide?
The synthesis of triazole-carboxamide derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for triazole ring formation, followed by carboxamide coupling. For example, intermediates like cyclobutylamine and methyl-substituted triazole precursors are reacted under anhydrous conditions using palladium catalysts or coupling agents like EDCI/HOBt. Solvent choice (e.g., DMF or DCM) and temperature control (0–80°C) are critical for yield optimization .
Q. How can the structural identity and purity of this compound be verified?
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm substituent positions (e.g., cyclobutyl and methyl groups). Peaks near δ 2.5–3.5 ppm may indicate cyclobutyl protons, while triazole carbons appear at ~145–160 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight. For example, a molecular ion peak matching the exact mass (e.g., calculated for ) ensures purity .
- X-ray Crystallography: Single-crystal analysis using SHELXL or similar software resolves 3D conformation and validates stereochemistry .
Q. What are the key physicochemical properties relevant to biological assays?
- Log P: Estimated via computational tools (e.g., PubChem) or HPLC to assess lipophilicity, which influences membrane permeability. Similar triazole derivatives exhibit Log P values of 1.5–3.5 .
- Solubility: Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) for in vitro studies. Limited aqueous solubility may require formulation with cyclodextrins .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of This compound?
- Substituent Analysis: Compare bioactivity of analogs with varying groups (e.g., replacing cyclobutyl with phenyl or fluorophenyl). For instance, 4-fluorophenyl analogs show enhanced antimicrobial activity due to increased electronegativity .
- Molecular Docking: Use AutoDock or Schrödinger Suite to predict binding to targets (e.g., enzymes like CYP450 or kinases). Hydrogen bonding with triazole’s nitrogen atoms and hydrophobic interactions with cyclobutyl groups are critical .
Q. How should researchers address contradictory bioactivity data across studies?
- Assay Variability: Control for factors like cell line specificity (e.g., MCF-7 vs. HCT-116 in cytotoxicity) or bacterial strain differences. For example, triazole-carboxamides may show IC variability due to efflux pump expression .
- Metabolic Stability: Use liver microsomes to assess CYP-mediated degradation. Contradictions in in vivo vs. in vitro efficacy often arise from rapid metabolism .
Q. What advanced analytical methods resolve synthetic byproducts or degradation products?
- LC-HRMS/MS: Identify impurities via fragmentation patterns. For example, oxidation of the triazole ring or cyclobutyl cleavage can generate byproducts requiring column chromatography for removal .
- Thermogravimetric Analysis (TGA): Monitor thermal stability during formulation. Degradation above 200°C suggests suitability for high-temperature processes .
Q. What computational strategies predict off-target interactions or toxicity?
- QSAR Modeling: Train models on PubChem datasets to predict hepatotoxicity or mutagenicity. Substituents like methyl groups on triazole reduce toxicity compared to halogens .
- Pharmacophore Mapping: Align with known toxicophores (e.g., epoxide rings) to flag risks. The cyclobutyl group’s strain energy may require evaluation .
Methodological Best Practices
Designing a robust in vitro screening protocol for this compound:
- Dose Range: Start with 0.1–100 µM, adjusting based on solubility and preliminary IC data from analogs .
- Control Compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays) .
- Data Normalization: Use % viability (MTT assay) or colony-forming units (CFU) normalized to vehicle controls .
Strategies for improving synthetic yield and scalability:
- Flow Chemistry: Continuous flow systems enhance reaction consistency for azide-alkyne cycloaddition, reducing side products .
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) or ethyl acetate to improve safety profiles .
Q. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA): Monitor protein target stabilization after compound treatment .
- Knockdown/Rescue Experiments: Use siRNA to silence putative targets (e.g., kinases) and assess rescue of compound effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
